molecular formula C10H10N2O B14961407 N-(cyanomethyl)-3-methylbenzamide

N-(cyanomethyl)-3-methylbenzamide

Cat. No.: B14961407
M. Wt: 174.20 g/mol
InChI Key: BOLQSKCEFTWYRL-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-3-methylbenzamide (chemical formula: C₁₁H₁₀N₂O) is a benzamide derivative characterized by a cyanomethyl (-CH₂CN) group attached to the amide nitrogen and a methyl (-CH₃) substituent at the 3-position of the benzene ring (Figure 1). This compound’s structure combines electron-withdrawing (cyanomethyl) and electron-donating (methyl) groups, influencing its reactivity and biological interactions.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

N-(cyanomethyl)-3-methylbenzamide

InChI

InChI=1S/C10H10N2O/c1-8-3-2-4-9(7-8)10(13)12-6-5-11/h2-4,7H,6H2,1H3,(H,12,13)

InChI Key

BOLQSKCEFTWYRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-3-methylbenzamide can be achieved through several methods. One common approach involves the reaction of 3-methylbenzoyl chloride with cyanomethylamine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Another method involves the direct treatment of 3-methylbenzamide with cyanomethyl chloride in the presence of a base. This reaction also proceeds at room temperature and can be carried out without the need for a solvent .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-free methods and green chemistry principles are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-3-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Key Features :

  • Synthesis: Typically prepared via coupling reactions between 3-methylbenzoic acid derivatives and cyanomethylamine, often using carbodiimide-based coupling agents.

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variations

Variations in substituent positions and halogen substitution significantly alter chemical and biological properties.

Compound Name Structural Features Reactivity/Biological Activity Reference
N-(Cyanomethyl)-3-fluorobenzamide Fluorine at 3-position Enhanced enzyme inhibition due to electronegativity of fluorine
N-(Cyanomethyl)-3-chlorobenzamide Chlorine at 3-position Higher lipophilicity; altered receptor binding compared to fluorine analogs
N-(Cyanomethyl)-4-fluorobenzamide Fluorine at para position Reduced steric hindrance; distinct metabolic stability

Key Findings :

  • Fluorine’s electronegativity enhances hydrogen-bonding interactions, improving target affinity (e.g., enzyme inhibition) .

Core Modifications and Functional Group Additions

Modifications to the benzamide core or additional functional groups introduce unique properties.

Compound Name Structural Features Notable Activity Reference
N-Benzyl-N-(cyanomethyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide Trifluoromethyl-oxadiazole group High reactivity in click chemistry; anticancer activity
3-[(6-Methylpyridin-3-yl)oxymethyl]benzamide Pyridine-oxymethyl substituent Anticancer properties via kinase inhibition
N-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-3-methylbenzamide Benzimidazole moiety Stabilized intermediates in catalysis; antitumor potential

Key Findings :

  • The trifluoromethyl-oxadiazole group (as in ) enhances electrophilicity, enabling participation in nucleophilic substitutions.
  • Pyridine derivatives (e.g., ) exhibit improved solubility and target specificity in kinase pathways.

Key Findings :

  • The cyanomethyl group in N-(cyanomethyl)-3-methylbenzamide contributes to strong binding with metalloenzymes (e.g., carbonic anhydrase) due to its ability to coordinate metal ions .
  • Compounds lacking the methyl group (e.g., N-(cyanomethyl)benzamide) show reduced potency, highlighting the role of steric and electronic effects .

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